2-(Prop-2-en-1-yloxy)ethan-1-amine
Overview
Description
It is a liquid at room temperature and has a molecular weight of 101.15 g/mol . This compound is used primarily in research and development settings.
Scientific Research Applications
2-(Prop-2-en-1-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Safety and Hazards
The safety information available indicates that “2-(Prop-2-en-1-yloxy)ethan-1-amine” is potentially dangerous. It has been assigned the signal word “Danger” and is associated with the hazard statements H226 and H314 . These statements indicate that the compound is flammable and can cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a base to form 2-(prop-2-en-1-yloxy)ethanol. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining appropriate reaction temperatures and using catalysts to increase yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce primary or secondary amines .
Mechanism of Action
The mechanism of action for 2-(Prop-2-en-1-yloxy)ethan-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify biological molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)ethan-1-amine: Similar in structure but contains a triple bond instead of a double bond.
2-(Prop-2-en-1-yloxy)propan-1-amine: Similar but with an additional carbon in the backbone.
Uniqueness
2-(Prop-2-en-1-yloxy)ethan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable bonds with other organic molecules makes it valuable in research applications .
Properties
IUPAC Name |
2-prop-2-enoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-4-7-5-3-6/h2H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBLZQBIVURPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293975 | |
Record name | 2-(prop-2-en-1-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43081-82-9 | |
Record name | NSC93250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(prop-2-en-1-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(prop-2-en-1-yloxy)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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